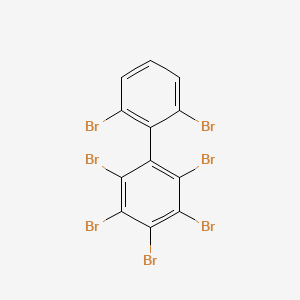
1,1'-Biphenyl, 2,2',3,4,5,6,6'-heptabromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- is a brominated biphenyl compound. Brominated biphenyls are a group of chemicals where bromine atoms are substituted onto the biphenyl structure. These compounds are known for their stability and resistance to degradation, making them useful in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- typically involves the bromination of biphenyl. This can be achieved through the reaction of biphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the biphenyl ring.
Industrial Production Methods
Industrial production of 1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity of the final product. The bromination reaction is typically carried out in a solvent such as carbon tetrachloride or chloroform to facilitate the reaction and control the temperature.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as zinc and hydrochloric acid.
Oxidation Reactions: The biphenyl structure can be oxidized to form biphenyl quinones under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in a polar solvent like ethanol.
Reduction: Zinc and hydrochloric acid or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of biphenyl derivatives with different functional groups.
Reduction: Formation of biphenyl with fewer bromine atoms or completely debrominated biphenyl.
Oxidation: Formation of biphenyl quinones or other oxidized biphenyl derivatives.
Applications De Recherche Scientifique
1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic applications and its effects on human health.
Industry: Used as a flame retardant in various materials due to its stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- involves its interaction with biological molecules. The bromine atoms on the biphenyl structure can interact with enzymes and receptors, potentially disrupting normal biological processes. The compound can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage.
Comparaison Avec Des Composés Similaires
1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- can be compared with other brominated biphenyls such as:
1,1’-Biphenyl, 2,2’,3,3’,4,5’,6,6’-octachloro-: Similar in structure but with chlorine atoms instead of bromine.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: Contains fluorine atoms instead of bromine.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,6-heptachloro-: Another chlorinated biphenyl with a different substitution pattern.
The uniqueness of 1,1’-Biphenyl, 2,2’,3,4,5,6,6’-heptabromo- lies in its specific bromination pattern, which imparts distinct chemical and physical properties compared to its chlorinated and fluorinated counterparts.
Propriétés
Numéro CAS |
119264-57-2 |
|---|---|
Formule moléculaire |
C12H3Br7 |
Poids moléculaire |
706.5 g/mol |
Nom IUPAC |
1,2,3,4,5-pentabromo-6-(2,6-dibromophenyl)benzene |
InChI |
InChI=1S/C12H3Br7/c13-4-2-1-3-5(14)6(4)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H |
Clé InChI |
FDSVFTKTWCIQCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1E)-3-Formyl-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14306777.png)

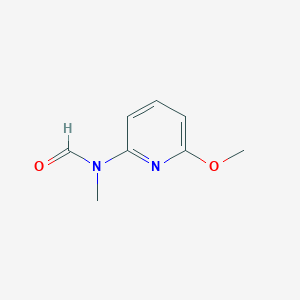




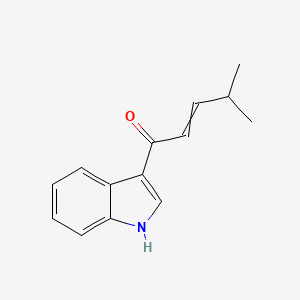
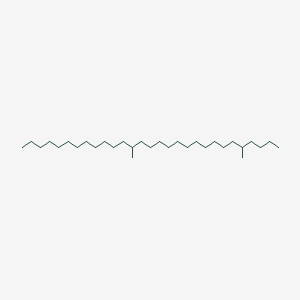
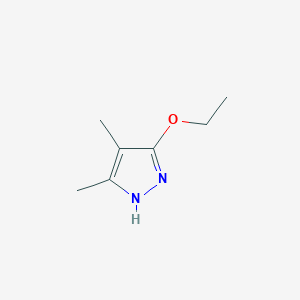
![N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine](/img/structure/B14306833.png)
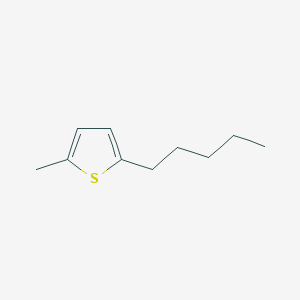
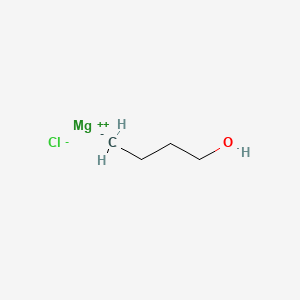
![2-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14306863.png)
